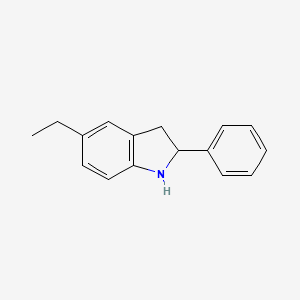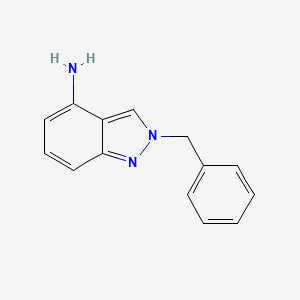
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C₁₂H₁₈N₂O₂. It is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the quinoxaline ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline involves the Michael reaction. In this process, methyl acetate and cyclopentadiene ether react in the presence of a base to yield the desired product . The reaction conditions typically include a controlled temperature and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism by which 6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-2,3-dimethylquinoxaline: This compound is structurally similar but lacks the tetrahydro component.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another similar compound with a different core structure but similar functional groups.
Uniqueness
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific combination of methoxy and methyl groups on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C12H18N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-8,13-14H,1-4H3 |
InChIキー |
MAKVBVGWPBXJDH-UHFFFAOYSA-N |
正規SMILES |
CC1C(NC2=CC(=C(C=C2N1)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)


![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)



![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
